molecular formula C21H16FN3O4S3 B2998079 (Z)-2-(5-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 623933-09-5

(Z)-2-(5-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No.: B2998079
CAS No.: 623933-09-5
M. Wt: 489.55
InChI Key: BJYVQMXEGPXDGX-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, also known as HC-030031, is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key mediator of mechanical hyperalgesia and inflammatory pain, often referred to as the "mustard oil receptor" due to its activation by environmental irritants. As a research tool, HC-030031 has been instrumental in elucidating the role of TRPA1 in various pain pathways, including neuropathic and inflammatory pain models. By selectively blocking TRPA1, this compound inhibits channel activation by a variety of agonists, such as allyl isothiocyanate (AIC) and cinnamaldehyde, leading to a reduction in pain-related behaviors in preclinical studies. Its primary research value lies in its utility for in vitro and in vivo investigations into the mechanisms of pain sensation, airway inflammation, and itch. Researchers utilize HC-030031 to validate TRPA1 as a therapeutic target and to dissect its function in complex physiological and pathophysiological processes. This product is offered with high chemical purity and is strictly For Research Use Only, not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O4S3/c22-16-8-6-14(7-9-16)19-15(13-25(23-19)17-4-2-1-3-5-17)12-18-20(26)24(21(30)31-18)10-11-32(27,28)29/h1-9,12-13H,10-11H2,(H,27,28,29)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYVQMXEGPXDGX-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=C4C(=O)N(C(=S)S4)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)/C=C\4/C(=O)N(C(=S)S4)CCS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623933-09-5
Record name 2-((5Z)-5-{[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)ETHANESULFONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(Z)-2-(5-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound with potential biological activities. This compound belongs to the class of thiazolidinones, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects. This article reviews the biological activity of this compound based on available research findings, synthesizing data from various studies.

Chemical Structure

The compound features a thiazolidinone core with a pyrazole moiety and an ethanesulfonic acid group, which contribute to its biological activity. The presence of the 4-fluorophenyl substituent on the pyrazole ring enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
2hMOLT-4 (Leukemia)1.57
2hSW-620 (Colon Cancer)13.3
2hMCF-7 (Breast Cancer)Not specified
2hDLD-1 (Colon Cancer)Not specified

These findings suggest that the compound may induce apoptosis through caspase-independent pathways, potentially involving apoptosis-inducing factors (AIF) .

Anti-Tuberculosis Activity

Thiazolidinone derivatives have also been investigated for their anti-tuberculosis properties. The structural modifications in these compounds can enhance their inhibitory action against Mycobacterium tuberculosis. A study found that certain structural features, such as specific functional groups, significantly impact the binding affinity and activity against Mur enzymes, which are crucial for bacterial cell wall synthesis .

Inhibition of Enzymatic Activity

The compound has been identified as an inhibitor of various enzymes, including those involved in cancer progression and bacterial infections. For instance, the oxo-thioxothiazolidinyl moiety has demonstrated effective inhibition of Vaccinia H1-related phosphatase (VHR), with IC50 values indicating strong binding affinity . This inhibition is attributed to multiple hydrogen bond interactions facilitated by the sulfonic acid group.

Study on Anticancer Properties

In a study focusing on the synthesis and evaluation of thiazolidinone derivatives, a compound structurally related to this compound exhibited potent anticancer activity against several cell lines, including those resistant to conventional therapies. The study emphasized the importance of substituent nature on the thiazolidinone ring in enhancing cytotoxicity .

Anti-Tuberculosis Research

Another significant study explored the potential of thiazolidinones as anti-tuberculosis agents. The researchers synthesized various derivatives and tested their efficacy against M. tuberculosis. The most active compounds demonstrated low MIC values, indicating strong potency against bacterial strains .

Comparison with Similar Compounds

Structural Analog: 2-((5Z)-5-{[3-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic Acid

This analog (CAS: 1204732-33-1) shares the same thiazolidinone-sulfonic acid backbone but substitutes the 4-fluorophenyl group with a 2-methyl-2,3-dihydrobenzofuran-5-yl moiety. Key differences include:

Feature Target Compound Analog (CAS 1204732-33-1)
Core Structure Pyrazole-thiazolidinone with (Z)-methylene bridge Pyrazole-thiazolidinone with (Z)-methylene bridge
Substituent on Pyrazole 3-(4-Fluorophenyl) 3-(2-Methyl-2,3-dihydrobenzofuran-5-yl)
Electronic Effects Electron-withdrawing fluorine enhances electrophilicity Benzofuran introduces steric bulk and potential π-π interactions
Solubility High (due to sulfonic acid) Moderate (benzofuran reduces polarity)
Synthetic Accessibility Requires fluorinated precursors (e.g., 4-fluorophenylhydrazine) Benzofuran synthesis involves cyclization steps, increasing complexity

Functional Implications

  • Bioactivity : The 4-fluorophenyl group in the target compound may enhance binding to enzymes like cyclooxygenase-2 (COX-2) or kinases, as seen in fluorinated pyrazole derivatives . The benzofuran analog’s bioactivity remains uncharacterized but could target hydrophobic binding pockets.
  • Stability: Fluorine substitution improves metabolic stability compared to non-fluorinated analogs, a common strategy in drug design .

Research Findings and Trends

Pharmacological Potential

  • Anticancer Activity: Thiazolidinones with sulfonic acid groups exhibit pro-apoptotic effects, as seen in ferroptosis-inducing compounds (e.g., FINs) . The fluorophenyl group may synergize with thiol-reactive moieties to enhance cytotoxicity.
  • Selectivity: Structural analogs with fluorinated aromatic systems show higher selectivity toward cancer cells over normal tissues, a trend observed in ferroptosis research .

Q & A

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer : The compound’s polarity and flexibility hinder crystallization. Strategies include:
  • Solvent diffusion : Use a 1:1 mixture of DMSO and ethyl acetate to grow single crystals .
  • Cryo-crystallography : Flash-freezing at 100K stabilizes crystal lattices .
  • Co-crystallization : Add small molecules (e.g., cyclodextrins) to improve packing efficiency .

Data Contradiction Analysis

Q. Why might FTIR and NMR data for the same compound differ across studies?

  • Methodological Answer : Variations arise from:
  • Solvent effects : DMSO-d6 vs. CDCl3 shifts proton chemical shifts (e.g., sulfonate protons).
  • Hydration state : Anhydrous vs. hydrated forms alter FTIR peaks (e.g., O–H stretches at ~3300 cm⁻¹) .
  • Instrument calibration : Validate spectra using internal standards (e.g., TMS for NMR) .

Q. How to interpret conflicting cytotoxicity results between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may stem from:
  • Metabolic activation : Liver enzymes convert prodrugs to active forms in vivo but not in vitro.
  • Tumor microenvironment : Hypoxia or stromal interactions in vivo reduce efficacy .
  • Dose translation : Adjust in vitro IC50 values using body surface area scaling for in vivo dosing .

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